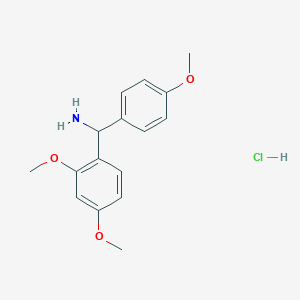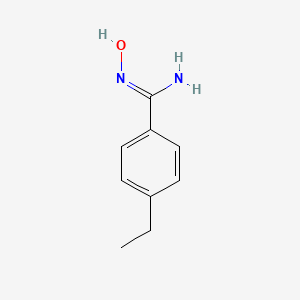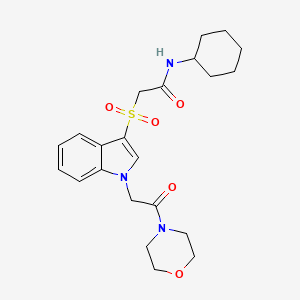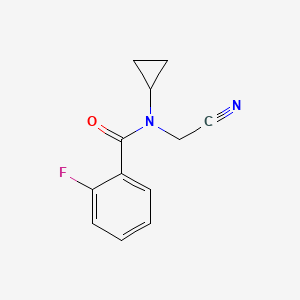
Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl ®-(1-(3-bromopyridin-2-yl)ethyl)carbamate” is a type of carbamate compound. Carbamates are organic compounds derived from carbamic acid (NH2COOH). The term includes organic compounds formally obtained by replacing one or more of the hydrogen atoms by other organic functional groups . Tert-butyl carbamates are produced in high yields at low temperature by the reaction of a carboxylic acid with di-tert-butyl dicarbonate .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Carbamate esters also arise via alcoholysis of carbamoyl chlorides . Carbamates may be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .Molecular Structure Analysis
The molecular formula of tert-butyl carbamate is C5H11NO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Carbamates are stable towards most nucleophiles and bases . They can undergo various reactions such as reduction, oxidation, and reaction with electrophiles . A copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions .Physical And Chemical Properties Analysis
The molecular weight of tert-butyl carbamate is 117.1463 . More detailed physical and chemical properties such as melting point, boiling point, density, etc., were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Tert-butyl (r)-(1-(3-bromopyridin-2-yl)ethyl)carbamate is a compound with diverse applications in chemical synthesis and research. In a study, highly stereoselective asymmetric aldol routes to tert-butyl-based carbamates, serving as building blocks for novel protease inhibitors, were described (Ghosh, Cárdenas, & Brindisi, 2017). This highlights its role in synthesizing compounds with potential biological activity.
Application in Natural Product Synthesis
The synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, an intermediate of the natural product jaspine B, was achieved from L-Serine (Tang et al., 2014). Jaspine B is known for its cytotoxic activity against several human carcinoma cell lines, indicating the compound's significance in medical research.
Crystallographic and Synthetic Studies
The compound has been subject to crystallographic and synthetic studies. For example, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was prepared and characterized by various spectroscopic techniques, demonstrating the compound's utility in structural chemistry and material science (Kant, Singh, & Agarwal, 2015).
Biological Activity
Tert-butyl carbamates are used as intermediates in the synthesis of biologically active compounds. For instance, tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate is an important intermediate in the synthesis of omisertinib, a drug with potential anti-cancer properties (Zhao, Guo, Lan, & Xu, 2017).
Mechanism of Action
Target of Action
Tert-butyl ®-(1-(3-bromopyridin-2-yl)ethyl)carbamate is a type of carbamate compound . Carbamates are known to interact with various biological targets, including enzymes and receptors . .
Mode of Action
The mode of action of carbamates typically involves the formation of a covalent bond with their target, leading to a change in the target’s function
Biochemical Pathways
Carbamates are involved in various biochemical pathways. They are often used in the synthesis of other compounds, such as N-Boc-protected anilines and tetrasubstituted pyrroles
Pharmacokinetics
Carbamates, in general, are known to have good cell membrane permeability .
Result of Action
Carbamates are known to have various biological effects depending on their specific targets .
Safety and Hazards
Future Directions
There are several future directions for the research and application of carbamates. For example, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates . This reaction system does not require the addition of metal complex catalysts or metal salt additives .
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-(3-bromopyridin-2-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-8(10-9(13)6-5-7-14-10)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,15,16)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKPVJCMDWYMHU-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)Br)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC=N1)Br)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-fluorophenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2362256.png)

![Ethyl 2-(acetylamino)-6-bromo-7-[3-(tert-butylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate](/img/structure/B2362261.png)
![5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline](/img/structure/B2362262.png)
![2-[4-(2-Chloroacetyl)piperazin-1-yl]-5-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2362263.png)
![4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole](/img/structure/B2362265.png)
![8-chloro-2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2362266.png)



![2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2362271.png)
